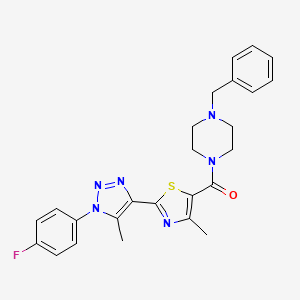

(4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

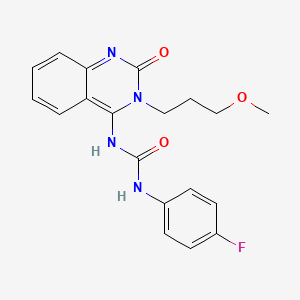

The compound "(4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone" is a novel molecule that appears to be related to a class of compounds with potential pharmacological properties. The related compounds have been synthesized and evaluated for various biological activities, including anxiolytic, antimicrobial, and interaction with central nervous system receptors .

Synthesis Analysis

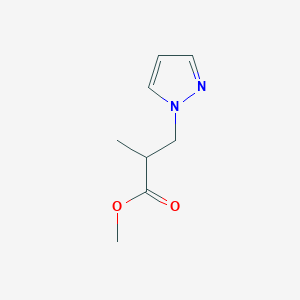

The synthesis of related compounds involves multiple steps, starting from basic chemical precursors. For instance, novel benzophenone derivatives with triazole moieties were prepared from substituted aminodiphenylmethanes or by hydrolysis and subsequent methylation of triazolobenzodiazepines . Another related compound, a series of chromen-2-one derivatives, was synthesized through reductive amination using sodium cyanoborohydride in methanol . A three-step synthesis of (1-benzylpiperazin-2-yl)methanols was described starting from the methyl ester of (S)-serine, involving diastereomeric oxazolidine derivatives as key intermediates . Additionally, triazole analogues of piperazine were synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy were employed to confirm the structures of the newly synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including reductive amination, Swern oxidation, Wittig reaction, and subsequent hydrogenation . These reactions are carefully chosen to introduce specific functional groups and to build the complex molecular architecture characteristic of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and biological activity profiles. The presence of triazole, benzophenone, and piperazine rings suggests a certain degree of lipophilicity, which is important for crossing biological membranes. The biological activity assays indicate that these compounds have the potential to interact with various biological targets, such as central nervous system receptors and pathogenic bacteria, suggesting a degree of specificity and potency .

Relevant Case Studies

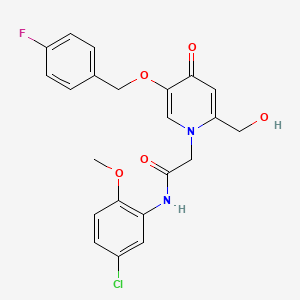

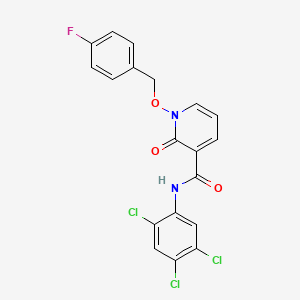

The compounds have been evaluated in various biological assays. For example, the benzophenone derivatives showed potent sedative and muscle relaxing activity in mice and antagonized clonic convulsions induced by pentylenetetrazole . The chromen-2-one derivatives exhibited significant antibacterial and antifungal activity, and their inhibitory potency was supported by docking studies with oxidoreductase proteins . The (1-benzylpiperazin-2-yl)methanols showed promising interaction with σ1-receptors, indicating potential for central nervous system applications . The triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, highlighting their antimicrobial potential .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

A study by Nagaraj, Srinivas, & Rao (2018) on novel triazole analogues of piperazine, including compounds similar to (4-benzylpiperazin-1-yl)(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)methanone, demonstrated significant antibacterial activity against human pathogenic bacteria like Escherichia coli and Klebsiella pneumoniae. This suggests potential applications in developing new antibacterial agents.

Enzyme Inhibition

Research by Morera et al. (2012) focused on similar compounds' activity on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are relevant in pain and inflammation pathways, indicating potential therapeutic applications in these areas.

Antifungal Activity

Lv et al. (2013) synthesized novel methanone derivatives, which showed promising effects on antifungal activity (Lv et al., 2013). This suggests potential use in developing antifungal medications.

Central Nervous System (CNS) Receptors

Butler, Wise, & Dewald (1984) reported on compounds with central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity (Butler, Wise, & Dewald, 1984). This highlights potential applications in CNS disorders.

Crystal Structure and DFT Studies

Huang et al. (2021) conducted studies on similar boric acid ester intermediates, providing insights into their crystal structures and physicochemical properties through density functional theory (DFT) (Huang et al., 2021). Such studies aid in understanding the chemical behavior and potential applications of these compounds.

Eigenschaften

IUPAC Name |

(4-benzylpiperazin-1-yl)-[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6OS/c1-17-23(25(33)31-14-12-30(13-15-31)16-19-6-4-3-5-7-19)34-24(27-17)22-18(2)32(29-28-22)21-10-8-20(26)9-11-21/h3-11H,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRBZWQLAQFXSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B3001723.png)

![N-[(1-methylindazol-3-yl)methyl]prop-2-enamide](/img/structure/B3001725.png)

![N-(4-isopropylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3001728.png)